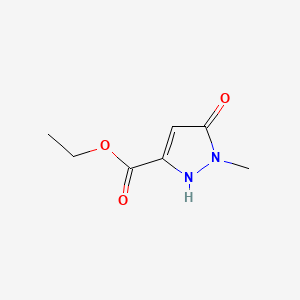

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGLOQRFAJAMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500279 | |

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51986-17-5 | |

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate chemical properties

An In-depth Technical Guide: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Chemical Properties and Synthetic Utility

Executive Summary This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] This document delves into the core chemical properties of this specific derivative, including its molecular structure, tautomerism, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, explores its key chemical reactivities, and discusses its applications as a versatile building block for creating more complex molecules. The insights herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective use in the laboratory.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous successful therapeutic agents across various disease areas, including inflammation, cancer, and infectious diseases.[1][2] this compound represents a functionally rich and synthetically accessible member of this class, making it a valuable starting material for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₃[3]

Structural Elucidation and Tautomerism

A critical feature of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with their keto form, 5-oxo-4,5-dihydropyrazole. This keto-enol tautomerism is influenced by the solvent, temperature, and pH. While named as the "5-hydroxy" derivative, the keto form can be a significant contributor to its overall chemical behavior. Studies on analogous compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the hydroxy (enol) form is predominant in polar aprotic solvents like DMSO, which is crucial for spectroscopic analysis.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The key physicochemical properties are summarized below, providing essential data for experimental design, handling, and storage.

| Property | Value | Source |

| Melting Point | 140-141 °C | [5] |

| Boiling Point | 337.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.29 g/cm³ (Predicted) | [5] |

| pKa | 8.31 ± 0.28 (Predicted) | [3] |

| XLogP3 | 0.3 | [5] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis and Purification

Mechanistic Rationale

The synthesis of 5-hydroxypyrazole-3-carboxylates is classically achieved via a condensation reaction between a substituted hydrazine and a β-keto ester or its equivalent. A highly relevant and efficient method involves the reaction of methylhydrazine with diethyl butynedioate.[7] This reaction proceeds through a Michael addition of the hydrazine to one of the activated alkyne carbons, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Recommended Synthetic Protocol

The following protocol is adapted from a described synthesis method for the title compound.[7]

Expertise Note: The initial reaction is highly exothermic. Maintaining a low temperature (< 0 °C) during the addition of methylhydrazine is critical to prevent side reactions and ensure a high yield of the desired intermediate. The subsequent thermal cyclization should be monitored to ensure complete conversion.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve diethyl butynedioate in diethyl ether.

-

Condensation: Cool the solution to -10 °C using an ice-salt bath.

-

Reagent Addition: Add a 40% aqueous solution of methylhydrazine dropwise via the dropping funnel. Ensure the internal temperature does not rise above 0 °C.[7]

-

Intermediate Formation: Upon completion of the addition, stir the reaction for an additional 30 minutes at -5 °C. A significant amount of white solid will precipitate.[7]

-

Isolation: Isolate the solid intermediate by suction filtration, washing the filter cake with a small amount of cold diethyl ether.

-

Cyclization: Transfer the dried intermediate to a clean flask and heat it in a preheated oil bath at 100 °C until the reaction is complete (as monitored by Thin Layer Chromatography).

-

Purification: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for the title compound are not widely published, data can be reliably predicted based on its structure and published data for close analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The use of DMSO-d₆ as a solvent is recommended to clearly observe the hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes ~12.0 Singlet (broad) 1H OH The acidic proton on the hydroxyl group, its broadness and position are characteristic. Analog data shows this at 12.16 ppm.[6] ~6.0 Singlet 1H Pyrazole C4-H Aromatic proton on the pyrazole ring. Analog data shows this at 5.98 ppm.[6] 4.25 Quartet 2H -OCH₂CH₃ Ethyl ester methylene protons, split by the adjacent methyl group. 3.75 Singlet 3H N-CH₃ Methyl group attached to the pyrazole nitrogen. | 1.30 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

-

¹³C NMR: The carbon spectrum will confirm the carbon backbone of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment ~162 Ester Carbonyl (C=O) ~155 Pyrazole C5-OH ~140 Pyrazole C3 ~95 Pyrazole C4 ~61 -OCH₂CH₃ ~35 N-CH₃ | ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| 3200-3400 (broad) | O-H | Stretching (hydroxyl) |

| ~1725 | C=O | Stretching (ester carbonyl) |

| ~1600, ~1500 | C=N, C=C | Ring Stretching (pyrazole) |

| ~1250 | C-O | Stretching (ester) |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 170. Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) from the ester, or the loss of ethylene (C₂H₄) via McLafferty rearrangement, followed by subsequent fragmentation of the pyrazole ring.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with reactive sites at the hydroxyl group, the ester, and the pyrazole ring, making it a versatile synthetic intermediate.

Caption: Key reaction pathways of the title compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation or O-acylation under basic conditions. Critically, it can also be converted into a good leaving group. For instance, treatment with phosphorus oxybromide (POBr₃) effectively replaces the hydroxyl group with a bromine atom, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for cross-coupling reactions.[7]

-

Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be activated (e.g., to an acid chloride) and reacted with amines to form amides, expanding the molecular diversity.

-

Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic substitution, typically at the C4 position. The position is activated by the electron-donating hydroxyl and N-methyl groups.

Applications in Research and Drug Development

The value of this compound lies in its role as a scaffold and intermediate for the synthesis of potential therapeutic agents.

-

Scaffold for Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] This compound provides a pre-functionalized core that can be elaborated through the reactions described above to build libraries of novel compounds for biological screening.

-

Key Synthetic Intermediate: Its utility as a building block is demonstrated in multi-step syntheses. For example, after converting the hydroxyl to a bromo group, the ester can be hydrolyzed and converted to an amine, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine, another versatile building block.[7]

Conclusion

This compound is a compound with significant potential for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multiple reactive sites provide a robust platform for creating novel molecular architectures. A thorough understanding of its tautomerism, spectroscopic characteristics, and chemical reactivity is essential for any researcher aiming to leverage this valuable pyrazole derivative in their work.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 51986-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. Buy Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51986-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51986-17-5), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical and physical properties, provides an in-depth look at its synthesis and characterization, and explores its potential therapeutic applications, with a focus on its putative anti-inflammatory and antimicrobial activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including inflammation, pain, cancer, and infectious diseases.[3] Prominent examples include the COX-2 inhibitor celecoxib and the anti-obesity drug rimonabant.

This compound is a member of this important class of compounds. Its structure, featuring a hydroxyl group, a methyl group, and an ethyl carboxylate moiety on the pyrazole ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The presence of the 5-hydroxy group is of particular interest due to its potential to engage in hydrogen bonding with biological targets and its existence in tautomeric equilibrium, which can influence its physicochemical properties and biological activity.

Physicochemical Properties and Tautomerism

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Parameters

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 51986-17-5 | N/A |

| Molecular Formula | C₇H₁₀N₂O₃ | N/A |

| Molecular Weight | 170.17 g/mol | N/A |

| Appearance | White to off-white solid | [4] |

| pKa (predicted) | 7.96 ± 0.23 | [5] |

| LogP (predicted) | 0.4 | N/A |

| Topological Polar Surface Area | 69.8 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Rotatable Bonds | 2 | N/A |

Tautomerism of 5-Hydroxypyrazoles

A critical aspect of the chemistry of 5-hydroxypyrazoles is their existence in multiple tautomeric forms. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of the substituents on the pyrazole ring. For this compound, three main tautomeric forms are possible: the 5-hydroxy form (A), the 5-oxo-4,5-dihydro form (B), and the 5-oxo-2,5-dihydro form (C).

References

An In-depth Technical Guide to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents. From the blockbuster anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents, the versatility of the pyrazole core is well-documented.[1][2] This guide focuses on a specific, yet important, member of this family: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. We will delve into its chemical identity, synthesis, structural nuances, and its potential as a building block in drug discovery.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[3]

CAS Number: 51986-17-5[4]

Molecular Formula: C₇H₁₀N₂O₃[3]

Molecular Weight: 170.17 g/mol [3]

Structural Elucidation

The structure of this molecule, as depicted below, features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a hydroxyl group.

Caption: 2D structure of this compound.

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] For this compound, a plausible synthetic route is the reaction of a β-keto ester with methylhydrazine.

Representative Synthesis Protocol

The following is a representative, step-by-step methodology for the synthesis of a structurally similar pyrazole, which can be adapted for the target molecule. This protocol is based on the well-established Knorr pyrazole synthesis and related methodologies.[5]

Step 1: Formation of the β-keto ester

A Claisen condensation between diethyl oxalate and ethyl acetate in the presence of a strong base like sodium ethoxide would yield diethyl 2-oxobutanedioate.

Step 2: Cyclization with Methylhydrazine

The resulting β-keto ester is then reacted with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, followed by an intramolecular condensation with the ester carbonyl to form the pyrazole ring.

Experimental Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the diethyl 2-oxobutanedioate.

-

The crude product is filtered, washed with cold water, and dried.

-

The diethyl 2-oxobutanedioate is then dissolved in glacial acetic acid.

-

Methylhydrazine (1 equivalent) is added dropwise, and the mixture is refluxed for 4 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and recrystallized from ethanol.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

| Spectroscopic Data for a Structurally Similar Compound (Ethyl 5-methyl-1H-pyrazole-3-carboxylate) | |

| ¹H NMR (CDCl₃, 250 MHz) | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H) |

| ¹³C NMR (CDCl₃) | Expected peaks around δ 163 (C=O), 148 (C5), 140 (C3), 107 (C4), 61 (OCH₂), 14 (CH₃ of ethyl), 11 (CH₃ at C5) |

| IR (KBr, cm⁻¹) | Expected peaks around 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2850 (C-H aliphatic stretch), 1720-1700 (C=O ester stretch), 1600-1450 (C=C and C=N ring stretch) |

| Mass Spec (EI-MS) | m/z = 155 [M+1]⁺ |

Section 3: Tautomerism - A Key Feature of Hydroxypyrazoles

A critical aspect of the chemistry of 5-hydroxypyrazoles is their existence in tautomeric forms. The title compound can exist in equilibrium between the hydroxy (enol) form and two keto forms (CH and NH tautomers).[8][9] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrazole ring.[10]

In non-polar solvents, the hydroxy form often predominates, while in more polar solvents, the equilibrium can shift towards the more polar keto forms. This tautomerism has significant implications for the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium of 5-hydroxypyrazoles.

Section 4: Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[11][12] this compound, as a member of this class, holds significant potential as a lead compound or a key intermediate in the synthesis of more complex drug candidates.

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12] The structural features of the title compound are consistent with those of known COX inhibitors. The pyrazole core can mimic the binding of arachidonic acid in the active site of the enzyme, while the substituents can be tailored to enhance potency and selectivity.

Caption: Conceptual mechanism of action for pyrazole-based COX-2 inhibitors.

Anticancer and Other Therapeutic Areas

Beyond inflammation, pyrazole derivatives are being actively investigated for their potential in oncology.[12] They have been shown to inhibit various protein kinases and other enzymes that are crucial for cancer cell proliferation and survival. The versatility of the pyrazole core allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their biological activity against specific cancer targets. Furthermore, pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents.[13]

Section 5: Conclusion and Future Perspectives

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive starting point for the development of novel drugs. The key to unlocking its full potential lies in a deeper understanding of its structure-activity relationships, its tautomeric behavior in biological systems, and its interactions with specific molecular targets. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging the unique properties of pyrazole derivatives like the one detailed in this guide.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 51986-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]

spectroscopic data of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic characteristics of this compound (C₇H₁₀N₂O₃, M.W.: 170.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical. This document serves as a reference for researchers, scientists, and drug development professionals, offering an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide establishes a reliable predictive framework for its characterization. Furthermore, it outlines robust, field-proven protocols for data acquisition and a logical workflow for structural verification, ensuring scientific integrity and reproducibility.

Introduction to the Compound and Its Structural Nuances

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications as synthetic intermediates.[1] Its structure features a central pyrazole ring, an N-methyl group, an ethyl ester at the 3-position, and a hydroxyl group at the 5-position.

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism. The 5-hydroxy form (1a) can exist in equilibrium with its 5-oxo tautomer, ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1b). The predominant tautomer is often dependent on the solvent and physical state.[2] Spectroscopic analysis, particularly NMR, is essential to determine which form is present under specific experimental conditions. This guide will focus on the characterization of the 5-hydroxy tautomer, which is frequently observed in DMSO solutions for similar compounds.[2]

Predictive Spectroscopic Profile

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The expected spectrum in a solvent like DMSO-d₆ would show five distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Ethyl -CH₃ | ~ 1.30 | Triplet (t) | 3H | Typical range for an ethyl ester methyl group coupled to a CH₂ group. |

| N-CH₃ | ~ 3.75 | Singlet (s) | 3H | Consistent with an N-methyl group on an electron-deficient aromatic ring. |

| Ethyl -CH₂ | ~ 4.25 | Quartet (q) | 2H | Typical range for an ethyl ester methylene group coupled to a CH₃ group. |

| Pyrazole C4-H | ~ 6.00 | Singlet (s) | 1H | The chemical shift for the C4-H proton in the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is observed at 5.98 ppm.[2] |

| Hydroxyl O-H | > 11.0 | Broad Singlet (br s) | 1H | The acidic proton of the enol tautomer is expected to be significantly downfield and may exchange with water in the solvent. The phenyl analog shows this proton at a very downfield shift of 12.16 ppm.[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Seven distinct signals are predicted for the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Shift (δ, ppm) | Rationale and Comparative Insights |

| Ethyl -CH₃ | ~ 14.5 | Standard chemical shift for an ethyl ester methyl carbon. |

| N-CH₃ | ~ 35.0 | Typical range for an N-methyl group on a pyrazole ring. |

| Ethyl -CH₂ | ~ 60.0 | Standard chemical shift for an ethyl ester methylene carbon. |

| Pyrazole C4 | ~ 95.0 | The C4 carbon is expected to be significantly shielded. |

| Pyrazole C3 | ~ 140.0 | Carbon bearing the ester group, deshielded. |

| Pyrazole C5 | ~ 158.0 | Carbon bearing the hydroxyl group, highly deshielded due to the enolic oxygen. |

| Ester C=O | ~ 162.0 | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Justification |

| ~ 3200 (broad) | O-H | Stretching | A broad, strong absorption characteristic of a hydrogen-bonded hydroxyl group is expected. The phenyl analog shows a similar peak at 3204 cm⁻¹.[2] |

| ~ 2980 | C-H (sp³) | Stretching | Aliphatic C-H stretching from the N-methyl and ethyl groups. |

| ~ 1725 | C=O (Ester) | Stretching | Strong absorption typical for an α,β-unsaturated ester carbonyl. The phenyl analog shows this peak at 1728 cm⁻¹.[2] |

| 1600 - 1500 | C=C / C=N | Ring Stretching | Multiple bands corresponding to the pyrazole aromatic system. |

| ~ 1250 | C-O | Stretching | Strong C-O stretching band associated with the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): For the molecular formula C₇H₁₀N₂O₃, the exact mass is 170.0691. High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 171.0764 in positive ion mode (e.g., ESI⁺).

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of the entire ethyl ester group.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

Ensure the sample is pure, as impurities will complicate spectral analysis. Recrystallization or chromatography may be necessary.

-

Dry the sample thoroughly under vacuum to remove residual solvents, which can obscure key signals, particularly in ¹H NMR.

NMR Data Acquisition Protocol

-

Solvent Selection: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons like the O-H proton.

-

Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Parameters:

-

Acquire at a standard probe temperature (e.g., 298 K).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Parameters:

-

Acquire using a proton-decoupled pulse program.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

IR Data Acquisition Protocol

-

Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and record the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Mass Spectrometry Acquisition Protocol

-

Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform HRMS analysis to confirm the elemental composition.

-

Data Interpretation and Structural Verification Workflow

A systematic approach is essential for unambiguous structure confirmation. The workflow below outlines the logical process of integrating data from multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Verification.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. The predicted data presented in this guide, derived from foundational principles and analysis of analogous structures, provides a robust framework for its identification. Key identifying features include the characteristic singlet for the C4-H proton around 6.00 ppm in the ¹H NMR spectrum, the highly deshielded O-H proton signal, a strong ester carbonyl stretch near 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak consistent with the formula C₇H₁₀N₂O₃ in the mass spectrum. Adherence to the recommended experimental protocols will ensure the acquisition of high-fidelity data, enabling researchers to confidently confirm the structure of this important chemical entity.

References

A Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization is therefore paramount during the development of novel pyrazole-based compounds. This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. We delve into the critical influence of tautomerism on its spectral features, present a validated protocol for data acquisition, and offer a detailed interpretation of the chemical shifts. This document serves as a practical reference for scientists engaged in the synthesis and characterization of heterocyclic compounds, ensuring accurate and reliable structural elucidation.

The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse and significant biological activities.[1] Their structural versatility allows for interaction with a wide array of biological targets, leading to applications as antimicrobial, anti-inflammatory, and antidepressant agents.[1] In the rigorous process of drug discovery and development, precise and unequivocal characterization of molecular structure is non-negotiable. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides a powerful, non-destructive method to map the carbon skeleton of a molecule, offering deep insights into its electronic environment and connectivity.[1] This guide focuses on this compound, a representative example whose spectral features are complicated by a fascinating chemical phenomenon: tautomerism.

The Decisive Factor: Keto-Enol Tautomerism in 5-Hydroxypyrazoles

A defining characteristic of 5-hydroxypyrazoles is their existence in a dynamic equilibrium between two or more tautomeric forms. This phenomenon involves the migration of a proton and a concurrent shift of a double bond.[2] For this compound, the primary equilibrium is between the 5-hydroxy (enol) form and the 5-oxo (keto) form, specifically the pyrazolin-5-one structure.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents.[3][4] While the IUPAC name reflects the "hydroxy" tautomer, in many solvents, particularly polar ones like DMSO, the keto form often predominates due to favorable stabilization.[5] This equilibrium is not merely an academic curiosity; it fundamentally alters the electronic nature and, consequently, the ¹³C NMR chemical shifts of the pyrazole ring carbons. An accurate interpretation of the spectrum is impossible without first considering which tautomer is the major species in solution.[2][6]

Caption: Tautomeric equilibrium of the title compound.

Analysis and Prediction of ¹³C NMR Chemical Shifts

Understanding the expected chemical shifts is crucial for accurate spectral assignment. The analysis below is based on the 5-oxo tautomer , which is often the more stable form in solution. The electron-withdrawing effects of the carbonyl groups (both the ester and the ring C5-oxo) and the electronic nature of the pyrazole ring are the dominant factors influencing the chemical shifts.

Caption: Carbon numbering of the predominant 5-oxo tautomer.

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from established chemical shift ranges and data from analogous pyrazole structures.[7][8][9]

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C3 | sp² | 145 - 155 | Part of a C=N bond and conjugated to the ester carbonyl; highly deshielded. |

| C4 | sp² | 95 - 105 | Vinylogous carbon, shielded relative to C3 and C5 but deshielded compared to a simple alkane. |

| C5 | sp² | 165 - 175 | Ring carbonyl carbon, significantly deshielded due to the electronegativity of the oxygen atom. |

| C6 (Ester C=O) | sp² | 160 - 168 | Ester carbonyl carbon, highly deshielded. |

| C7 (O-CH₂) | sp³ | 60 - 65 | Methylene carbon attached to an electronegative oxygen atom. |

| C8 (CH₃) | sp³ | 14 - 18 | Terminal methyl carbon of the ethyl group, typical alkane region. |

| C9 (N-CH₃) | sp³ | 30 - 40 | Methyl carbon attached to a nitrogen atom. |

Validated Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is designed to be a self-validating system for obtaining reliable data.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of the dried this compound sample.

-

Solvent Selection & Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality Insight: DMSO-d₆ is an excellent choice for this class of compounds. Its high polarity effectively dissolves the sample, and its ability to participate in hydrogen bonding can help stabilize a single predominant tautomer, leading to a cleaner spectrum.[3] The solvent signal itself (a quintet at ~39.5 ppm) serves as a convenient secondary chemical shift reference.

-

-

Homogenization: Securely cap the NMR tube and vortex gently until the sample is fully dissolved. A brief, mild sonication can be used if necessary.

-

Standard Addition (Optional but Recommended): Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.

-

Instrument Tuning: Insert the sample, lock on the deuterium signal of the DMSO-d₆, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

Standard ¹³C Spectrum:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~220-240 ppm (centered around 100 ppm) to ensure all signals, from the upfield alkyl carbons to the downfield carbonyls, are captured.

-

Acquisition Time: ~1.2-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons (like C3, C5, C6), ensuring more accurate integration.

-

Number of Scans: 512 to 2048 scans, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for the least intense signal (typically the quaternary carbons).

-

-

DEPT-135 Experiment (for Validation):

-

Experiment: Distortionless Enhancement by Polarization Transfer, edited for a 135° pulse.

-

Purpose: This experiment is a critical self-validation step. It differentiates carbon types: CH₃ and CH carbons will appear as positive peaks, while CH₂ carbons will appear as negative (inverted) peaks. Quaternary carbons will be absent. This allows for the unambiguous assignment of C7, C8, and C9.

-

Caption: Workflow for NMR data acquisition and analysis.

Concluding Remarks

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. The key takeaways for any researcher working with this or similar compounds are the downfield signals of the three sp² carbons (C3, C5, C6) above 145 ppm, which serve as a distinct fingerprint. Most importantly, a thorough understanding of the underlying keto-enol tautomerism is essential for correct spectral interpretation. By employing a robust experimental protocol that includes validation steps like a DEPT-135 experiment, scientists can ensure the integrity and accuracy of their structural assignments, a critical requirement in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. jst-ud.vn [jst-ud.vn]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. researchgate.net [researchgate.net]

mass spectrometry of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this heterocyclic compound through modern mass spectrometry techniques. We will explore ionization methodologies, predict fragmentation pathways based on first principles and spectral evidence from analogous structures, and provide actionable protocols for analysis.

Introduction: The Analytical Imperative

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them crucial building blocks in drug discovery.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development, and mass spectrometry stands as a primary tool for providing unambiguous molecular weight and structural information. This guide moves beyond a simple recitation of data to explain the why behind the fragmentation, offering a predictive framework for this and related molecules.

The subject molecule, with a chemical formula of C₇H₁₀N₂O₃ and a monoisotopic mass of 170.0691 Da, presents a unique combination of a substituted pyrazole core and an ethyl ester functionality. Understanding its behavior under mass spectrometric analysis is key to its identification, purity assessment, and metabolic profiling.

Experimental Design & Methodology

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For a comprehensive analysis, both "hard" and "soft" ionization methods are recommended to gain complementary structural insights.

Recommended Ionization Techniques

-

Electron Ionization (EI): As a classic, hard ionization technique, EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[2][3] This is invaluable for detailed structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. EI is most commonly paired with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact molecular ions, typically as protonated molecules ([M+H]⁺).[4] This method is essential for confirming the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural details.[5] ESI is the standard for Liquid Chromatography (LC-MS) analyses.

Sample Preparation Protocol (General Purpose)

Trustworthy data begins with meticulous sample preparation. The following protocol provides a validated starting point for achieving clean, reproducible results.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution for LC-MS (ESI): Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid facilitates protonation for positive-ion mode ESI.

-

Working Solution for GC-MS (EI): Dilute the stock solution with a volatile, GC-compatible solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL. The higher concentration is often required due to the lower sensitivity of some GC-MS systems compared to modern LC-MS instruments.

-

Filtration: Prior to injection, filter all working solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrumentation.

Instrumentation Parameters

The following tables outline starting parameters for typical GC-MS and LC-MS/MS systems. These should be optimized for the specific instrument in use.

Table 1: Suggested GC-MS (EI) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |

| Column | Standard non-polar (e.g., DB-5ms) | A good starting point for a wide range of organic molecules. |

| Oven Program | Start at 100°C, ramp 10°C/min to 280°C | A generic gradient to ensure good separation and elution. |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources.[6] |

| Electron Energy | 70 eV | The industry standard for EI to produce reproducible fragmentation and allow library matching.[3] |

| Mass Range | 40-250 m/z | Covers the molecular ion and all expected significant fragments. |

Table 2: Suggested LC-MS/MS (ESI) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is a standard aqueous phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase chromatography. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm) | Provides good retention and peak shape for moderately polar compounds. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale LC-MS. |

| Ionization Mode | Positive ESI | The pyrazole nitrogen atoms are basic and readily accept a proton. |

| Capillary Voltage | 3.5 kV | A standard voltage to ensure efficient spray and ionization.[7] |

| Precursor Ion | 171.1 m/z | Selects the [M+H]⁺ ion for fragmentation analysis. |

| Collision Energy | 10-30 eV (ramped) | A range of energies is used to generate a rich spectrum of product ions. |

Fragmentation Analysis and Interpretation

The structural features of this compound—an N-methylated hydroxyl pyrazole ring and an ethyl ester side chain—each contribute predictably to its mass spectrum.

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI conditions, the spectrum is expected to show a discernible molecular ion (M⁺˙) at m/z 170 . The fragmentation will proceed via several high-probability pathways driven by the stability of the resulting ions and neutral losses. While no direct spectrum for this exact compound is publicly available, the EI spectrum of the closely related ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW 154) in the NIST database provides an excellent predictive model.[8][9]

-

α-Cleavage (Loss of Ethoxy Radical): The most favorable initial fragmentation of an ester is often the cleavage of the C-O bond, expelling an ethoxy radical (•OC₂H₅, 45 Da). This yields a stable acylium ion.

-

M⁺˙ (m/z 170) → [M - OC₂H₅]⁺ (m/z 125)

-

-

McLafferty Rearrangement (Loss of Ethylene): Esters with a γ-hydrogen on the alcohol moiety can undergo a rearrangement to eliminate an alkene. Here, the ethyl group allows for the elimination of ethylene (C₂H₄, 28 Da).[10][11] This produces a radical cation of the corresponding carboxylic acid.

-

M⁺˙ (m/z 170) → [M - C₂H₄]⁺˙ (m/z 142)

-

-

Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable, but can fragment via characteristic pathways, including the loss of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[12][13] These losses typically occur after initial fragmentation of the side chains.

-

e.g., [m/z 125]⁺ → [m/z 98]⁺ (loss of HCN)

-

The following diagram illustrates the predicted EI fragmentation cascade.

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will readily protonate on one of the pyrazole nitrogen atoms to form the pseudomolecular ion [M+H]⁺ at m/z 171 . Tandem MS analysis (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The fragmentation of this even-electron species primarily involves the loss of stable neutral molecules.

-

Loss of Ethylene: Similar to the McLafferty rearrangement in EI, a common loss from the protonated molecule is ethylene (28 Da), yielding the protonated carboxylic acid.

-

[M+H]⁺ (m/z 171) → [M+H - C₂H₄]⁺ (m/z 143)

-

-

Loss of Ethanol: The loss of a stable ethanol molecule (C₂H₅OH, 46 Da) is also a highly probable pathway.

-

[M+H]⁺ (m/z 171) → [M+H - C₂H₅OH]⁺ (m/z 125)

-

-

Sequential Losses: The primary fragment ions can undergo further fragmentation. For example, the ion at m/z 143 can lose carbon monoxide (CO, 28 Da) or water (H₂O, 18 Da).

-

[m/z 143]⁺ → [m/z 115]⁺ (loss of CO)

-

[m/z 143]⁺ → [m/z 125]⁺ (loss of H₂O)

-

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key Spectral Data

The following table consolidates the predicted key ions and their origins, providing a quick reference for spectral interpretation.

Table 3: Predicted Mass-to-Charge Ratios (m/z) and Fragment Identities

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|---|

| EI | 170 (M⁺˙) | 142 | [M - C₂H₄]⁺˙ (McLafferty Rearrangement) |

| 125 | [M - •OC₂H₅]⁺ (Loss of ethoxy radical) | ||

| 97 | [m/z 125 - CO]⁺ | ||

| ESI-MS/MS | 171 ([M+H]⁺) | 143 | [M+H - C₂H₄]⁺ (Loss of ethylene) |

| 125 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| | | 115 | [m/z 143 - CO]⁺ |

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate molecular structure. By employing complementary ionization techniques like EI and ESI, one can confidently determine the molecular weight and deduce the connectivity of the molecule. The predictable losses from the ethyl ester group (ethylene, ethoxy radical) and the characteristic fragmentation of the pyrazole core provide a robust and self-validating system for its identification in both pure and complex matrices. The methodologies and predictive pathways outlined in this guide serve as a reliable framework for the analysis of this compound and its analogues, empowering researchers in their synthetic and analytical endeavors.

References

- 1. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. BiblioBoard [openresearchlibrary.org]

Methodological & Application

Application Notes and Protocols: Functionalization of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Abstract

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its privileged pyrazole scaffold is a core component in numerous biologically active molecules and approved pharmaceuticals.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various strategies for the functionalization of this key synthetic intermediate. Detailed application notes and step-by-step protocols for O-alkylation, acylation, and C-H functionalization at the C4 position are presented, supported by mechanistic insights and practical considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][7][8][9][10] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][4][7][10] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in recently approved drugs.[2] this compound serves as a highly valuable and versatile building block, offering multiple reactive sites for chemical modification.[11][12] The strategic functionalization of this molecule allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[5][8]

Chemical Properties and Reactivity Overview

The reactivity of this compound is dictated by the electronic properties of the pyrazole ring and its substituents. The key sites for functionalization are:

-

The 5-hydroxy group: This acidic proton can be readily removed by a base, forming a nucleophilic oxygen anion that can participate in O-alkylation and O-acylation reactions.

-

The C4 position: This position on the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions.[13][14][15][16]

-

The ester group: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

This guide will focus on the primary and most versatile functionalization pathways: reactions at the 5-hydroxy group and electrophilic substitution at the C4 position.

Section 1: O-Alkylation of the 5-Hydroxy Group

O-alkylation is a fundamental transformation for introducing a wide variety of substituents at the 5-position, significantly impacting the steric and electronic properties of the molecule. This reaction typically proceeds via a Williamson ether synthesis mechanism.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the 5-hydroxy group with a suitable base to form a pyrazolate anion. This highly nucleophilic anion then undergoes an SN2 reaction with an alkyl halide or other electrophilic alkylating agent. The choice of base and solvent is critical to ensure efficient deprotonation and to minimize side reactions.

Caption: O-Alkylation reaction workflow.

Protocol 1.1: General Procedure for O-Alkylation with Alkyl Halides

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Table 1: Representative O-Alkylation Reactions and Yields

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 |

| Ethyl Bromide | NaH | THF | 25 | 6 | 78 |

| Benzyl Bromide | K₂CO₃ | Acetone | 50 | 8 | 92 |

Section 2: O-Acylation of the 5-Hydroxy Group

O-acylation introduces an ester functionality at the 5-position, which can serve as a prodrug moiety or a handle for further synthetic transformations. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

Mechanistic Rationale

Similar to O-alkylation, the reaction begins with the formation of a pyrazolate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. A tertiary amine base like triethylamine or pyridine is often used to neutralize the HCl generated when using acyl chlorides.

Protocol 2.1: General Procedure for O-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the O-acylation of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1-1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding water.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Section 3: Electrophilic Substitution at the C4 Position

The C4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups.[13][14][15][16] Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Mechanistic Rationale

The π-electron rich pyrazole ring attacks an electrophile, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the C4-substituted product. The electron density is highest at the C4 position, making it the preferred site for electrophilic attack.[15]

Caption: Electrophilic substitution at C4.

Protocol 3.1: Vilsmeier-Haack Formylation at the C4 Position

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto the pyrazole ring at the C4 position.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cold DMF with stirring. The Vilsmeier reagent will form in situ.

-

After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting aldehyde by silica gel column chromatography.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

For more advanced functionalization, the pyrazole ring can be halogenated (e.g., at the C4 or C5 position) to create a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[17][18][19][20][21] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

General Workflow

Caption: Cross-coupling reaction workflow.

Protocol 4.1: Bromination of the 5-Hydroxy Group

The hydroxyl group can be converted to a bromide, which can then serve as a leaving group or a handle for cross-coupling.[22]

Materials:

-

This compound

-

Phosphorus oxybromide (POBr₃)

-

Acetonitrile

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.[22]

-

Add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise.[22]

-

Heat the mixture to reflux and monitor the reaction by TLC.[22]

-

After completion, cool the reaction mixture and slowly pour it into a pre-cooled saturated aqueous sodium carbonate solution.[22]

-

Extract the aqueous layer with ethyl acetate.[22]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.[22]

Note: This brominated intermediate can then be used in various palladium-catalyzed cross-coupling reactions. The specific conditions for the cross-coupling (catalyst, ligand, base, solvent, temperature) will depend on the coupling partners.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of novel, biologically active compounds. The protocols and application notes provided herein offer a robust starting point for researchers to explore the rich chemistry of this valuable building block. The ability to selectively functionalize the 5-hydroxy group and the C4 position, as well as to engage in cross-coupling reactions, opens up a vast chemical space for the design and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. scribd.com [scribd.com]

- 15. quora.com [quora.com]

- 16. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 21. researchgate.net [researchgate.net]

- 22. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Application Notes and Protocols: N-Alkylation of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Abstract

This comprehensive technical guide provides a detailed exploration of the N-alkylation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a critical transformation for synthesizing a diverse array of bioactive molecules and functional materials. N-alkylated pyrazoles are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document elucidates the underlying chemical principles, offers a detailed step-by-step protocol for a representative alkylation reaction, and provides in-depth guidance on product purification, characterization, and troubleshooting. The content is specifically tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic core.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amides, phenols, or other aromatic systems.[1][3] The strategic introduction of substituents onto the pyrazole ring, particularly at the nitrogen atoms, profoundly influences the molecule's physicochemical properties and biological activity. N-alkylation, the process of introducing an alkyl group onto a nitrogen atom of the pyrazole ring, is a fundamental strategy for modulating lipophilicity, metabolic stability, and target engagement. This modification is a key step in the synthesis of numerous therapeutic agents, including anti-tumor, anti-infective, and anti-dementia compounds.[1][3]

The subject of this guide, this compound, presents a unique and interesting case for N-alkylation. The presence of a hydroxyl group introduces the potential for competitive O-alkylation, and the unsymmetrical nature of the pyrazole ring necessitates careful control over regioselectivity. Understanding and controlling these factors is paramount for the successful synthesis of the desired N-alkylated products.

Mechanistic Insights and Strategic Considerations

The N-alkylation of pyrazoles typically proceeds via an SN2 mechanism, where the deprotonated pyrazole acts as a nucleophile attacking an alkyl halide or another suitable electrophile.[1] However, the case of this compound is nuanced by two key factors: tautomerism and the potential for competing O-alkylation.

Tautomerism of 5-Hydroxypyrazoles

5-Hydroxypyrazoles can exist in several tautomeric forms, primarily the OH, NH, and CH forms. The predominant tautomer is influenced by the solvent and the substituents on the ring. In the case of this compound, the hydroxy form is in equilibrium with its pyrazolone tautomer. This equilibrium is crucial as the relative nucleophilicity of the nitrogen and oxygen atoms will dictate the outcome of the alkylation reaction.

The N- vs. O-Alkylation Conundrum

The presence of both a nucleophilic ring nitrogen and a hydroxyl group creates a competitive environment for alkylation. The regiochemical outcome (N-alkylation vs. O-alkylation) is a delicate balance of several factors:

-

Base: The choice of base is critical. Stronger bases, such as sodium hydride (NaH), tend to favor O-alkylation by generating the more reactive alkoxide. Weaker bases, like potassium carbonate (K₂CO₃), often provide better selectivity for N-alkylation.[4]

-

Solvent: The solvent can influence the reactivity of the nucleophiles. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used and can favor N-alkylation.[5]

-

Alkylating Agent: The nature of the electrophile plays a significant role. Harder electrophiles may favor O-alkylation, while softer electrophiles may prefer the softer nitrogen nucleophile.

-

Counter-ion: The cation from the base can coordinate with the oxygen atom, potentially hindering O-alkylation and directing the reaction towards the nitrogen.[5][6]

Strategies for Selective N-Alkylation

Several strategies have been developed to achieve high regioselectivity in pyrazole alkylation:

-

Classical SN2 Conditions: The most common approach involves the use of a base and an alkyl halide. Careful optimization of the base, solvent, and temperature is essential for success.[1]

-

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that can enhance the rate and selectivity of alkylation reactions.[7][8][9] It often allows for the use of milder bases and more environmentally benign solvents.[10]

-

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for N-alkylation, particularly for the introduction of sterically hindered alkyl groups.[1][11][12][13] It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Experimental Protocol: N-Alkylation using Potassium Carbonate and an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of this compound using potassium carbonate as the base and an alkyl halide as the electrophile. This method is often a good starting point due to its operational simplicity and the moderate basicity of K₂CO₃, which tends to favor N-alkylation.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flask |

| Alkyl halide (e.g., ethyl iodide, benzyl bromide) | Magnetic stirrer and stir bar |

| Anhydrous Potassium Carbonate (K₂CO₃) | Condenser |

| Anhydrous Dimethylformamide (DMF) | Heating mantle with temperature control |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Brine (saturated aqueous NaCl solution) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates and tank |

| Silica gel for column chromatography | Glassware for column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[14]

Visualization of the Experimental Workflow

Caption: A generalized workflow for the N-alkylation of this compound.

Product Characterization

Unambiguous characterization of the product is essential to confirm successful N-alkylation and to determine the regioselectivity of the reaction. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the newly introduced alkyl group. A key indicator of successful N-alkylation (as opposed to O-alkylation) is often a downfield shift of the pyrazole ring protons. The disappearance of the N-H proton signal (if observable in the starting material) is also a clear indication of N-substitution.[15]

-

¹³C NMR: The carbon NMR spectrum will show new resonances corresponding to the carbons of the alkyl group. The chemical shifts of the pyrazole ring carbons will also be altered upon N-alkylation.[15][16]

-

2D NMR (HSQC, HMBC): These experiments can be invaluable for unambiguously assigning the proton and carbon signals and for confirming the point of attachment of the alkyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing further confidence in the product's identity.

Infrared (IR) Spectroscopy

The IR spectrum can provide useful information. The disappearance of a broad O-H stretching band from the starting material (if present) and the appearance of new C-H stretching bands from the alkyl group are indicative of a successful reaction.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | - Insufficiently active alkylating agent- Low reaction temperature- Inactive base | - Use a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature.- Use freshly dried base and solvent. |